2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
Overview
Description
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is an important organic compound widely used in the biomedical industry . This compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans. It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Molecular Structure Analysis
The molecular formula of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is C12H18O6 . The IUPAC name is (3aS,6R,6aS)-6- [ (4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo [3,4-d] [1,3]dioxol-4-one . The structure contains a total of 38 bonds, including 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 4 ethers (aliphatic) .Scientific Research Applications
Molecular Structure Analysis
The compound is used in the study of molecular structures. For instance, the molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, a derivative of the compound, has been reported . This compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell .
Synthesis of Bioactive Glycoconjugates
Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .
Quantitative Determination
The compound can be quantitatively determined by gas-liquid and thin-layer chromatography . This analytical method is important for quality control and production control in pharmaceutical chemistry .
Synthesis of Ovalicin
The compound is used as a protected mannose intermediate in the synthesis of ovalicin . Ovalicin is a potent inhibitor of endothelial cell proliferation and is used in cancer research .
Synthesis of Hikizimycin
The compound is also used in the synthesis of the sugar core of hikizimycin . Hikizimycin is an antibiotic that is active against gram-positive bacteria and exhibits antitumor activity .
Ultrasound-Assisted Synthesis
The compound is used in ultrasound-assisted synthesis . In one study, synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) was performed in the presence of ferric chloride as a catalyst . The effects of some reaction parameters (e.g. power and frequency of ultrasound, reaction temperature, mass ratio of the reactant) on the yield were investigated .
Mechanism of Action
Target of Action
The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .
Mode of Action
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Pharmacokinetics
It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .
Action Environment
The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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